molecular formula C8H5F2N B1418047 4,5-Difluoro-2-methylbenzonitrile CAS No. 1003708-82-4

4,5-Difluoro-2-methylbenzonitrile

Cat. No.: B1418047
CAS No.: 1003708-82-4
M. Wt: 153.13 g/mol
InChI Key: NEUWJWYFYDQUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-methylbenzonitrile is an organic compound that belongs to the nitrile family . It is a heterocyclic organic compound with the molecular formula C8H5F2N . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular weight of this compound is 153.128806 g/mol . The canonical SMILES structure is CC1=CC(=C(C=C1C#N)F)F . The InChI Key for this compound is NEUWJWYFYDQUMY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a boiling point of 214.288ºC at 760 mmHg . The flash point is 83.399ºC . The density of this compound is 1.217 g/cm³ .

Scientific Research Applications

Geometrical Structure and Vibrational Spectra Analysis

Research on compounds similar to 4,5-Difluoro-2-methylbenzonitrile, like 5-fluoro-2-methylbenzonitrile, involves analyzing their geometric structure using quantum mechanical calculations. This includes studying bond lengths, angles, and dihedral angles. The vibrational spectra of these compounds are recorded and analyzed, contributing to our understanding of molecular structures and properties (Ajaypraveenkumar et al., 2017).

Non-Linear Optical (NLO) Properties

These compounds have potential applications in non-linear optics (NLO), such as frequency doubling and second harmonic generation (SHG). Research explores the NLO properties using different theoretical methods, which is significant for developing optical and electronic materials (Ajaypraveenkumar et al., 2017).

Electronic Structure and Thermo Dynamical Analysis

Understanding the electronic structure of such molecules is crucial in material science. Computational methods like Density Functional Theory (DFT) are employed to predict various thermodynamic properties like entropy, enthalpy, and Gibbs free energy, which are essential in material design and application (Ajaypraveenkumar et al., 2017).

Synthesis and Characterization for Polymer Science

Compounds structurally related to this compound are used in synthesizing novel polymeric materials. For instance, aromatic polyamides based on similar compounds have been synthesized and characterized, displaying properties like solubility in polar solvents and thermal stability, making them useful in polymer science and engineering (Hsiao & Chu, 1997).

Applications in Solar Energy

Derivatives of this compound are explored for their role in enhancing the efficiency of polymer solar cells. The incorporation of such compounds in solar cell layers has shown to improve power conversion efficiency, demonstrating their potential in renewable energy technology (Jeong et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 3,4-Difluoro-2-methylbenzonitrile, indicates that it is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled .

Future Directions

4,5-Difluoro-2-methylbenzonitrile is mainly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its unique properties enable its use in synthesizing novel materials and studying their properties.

Properties

IUPAC Name

4,5-difluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWJWYFYDQUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661262
Record name 4,5-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-82-4
Record name 4,5-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Difluoro-2-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-2-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4,5-Difluoro-2-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4,5-Difluoro-2-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4,5-Difluoro-2-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4,5-Difluoro-2-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.